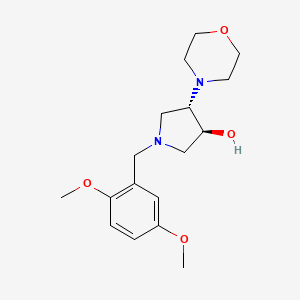
(3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMMDA-2, and it belongs to the class of phenethylamines, which are known for their psychoactive properties. However,
Wirkmechanismus
The mechanism of action of (3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves its binding to the 5-HT2A receptor, which leads to the activation of various intracellular signaling pathways. This activation results in the modulation of neurotransmitter release, leading to changes in synaptic plasticity and neuronal activity. The exact mechanism of action of DMMDA-2 is still under investigation, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have various biochemical and physiological effects, including changes in mood, perception, and cognition. The compound has also been shown to have potential applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. However, further research is needed to fully understand the biochemical and physiological effects of DMMDA-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of DMMDA-2 on specific neuronal pathways and synaptic plasticity. However, one of the main limitations of using this compound is its potential for psychoactive effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. One of the most significant areas of research is the identification of the exact mechanism of action of DMMDA-2 and its effects on the brain. Further research is also needed to fully understand the potential applications of this compound in the treatment of psychiatric disorders. Additionally, the development of new analogs of DMMDA-2 with improved selectivity and potency could lead to the discovery of novel therapeutic agents.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2,5-dimethoxybenzaldehyde with 4-morpholinylpropanol in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with pyrrolidine to obtain (3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of this compound is in the study of serotonin receptors. DMMDA-2 has been shown to be a potent agonist of the 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, perception, and cognition.
Eigenschaften
IUPAC Name |
(3S,4S)-1-[(2,5-dimethoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-14-3-4-17(22-2)13(9-14)10-18-11-15(16(20)12-18)19-5-7-23-8-6-19/h3-4,9,15-16,20H,5-8,10-12H2,1-2H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZOWFQJPRKTSP-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CC(C(C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)CN2C[C@@H]([C@H](C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5116199.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(1-piperidinyl)acetamide diethanedioate](/img/structure/B5116200.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B5116206.png)
![N-(2,4-difluorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116215.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5116222.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5116234.png)
![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B5116239.png)
![2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5116242.png)
![4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5116250.png)
![S-{2-[(4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5116251.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5116262.png)

![N~1~-(4-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5116269.png)
![12-(1,3-benzodioxol-5-yl)-9-(4-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5116295.png)